{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.
Attachment of the Pentylamine Chain: The final step involves the alkylation of the pyrazole ring with pentylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biochemical pathways and interactions within cells.
Industrial Applications: The compound is evaluated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and specificity, while the pentylamine chain can influence its solubility and cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(butyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(hexyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is unique due to its specific combination of a difluoroethyl group and a pentylamine chain, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the difluoroethyl group can enhance metabolic stability and binding affinity, while the pentylamine chain can influence the compound’s lipophilicity and membrane permeability.
Properties
Molecular Formula |
C11H19F2N3 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H19F2N3/c1-2-3-4-6-14-8-10-5-7-16(15-10)9-11(12)13/h5,7,11,14H,2-4,6,8-9H2,1H3 |
InChI Key |
DKCVBWQRAKZOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)CC(F)F |
Origin of Product |
United States |
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